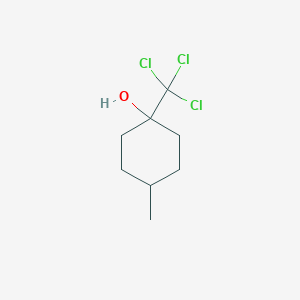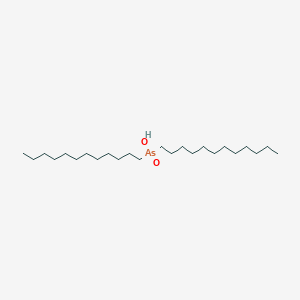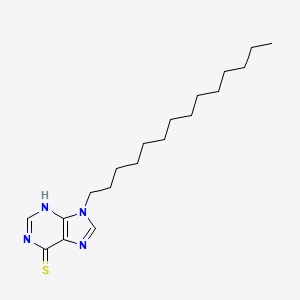![molecular formula C17H28Cl3NO B14004404 2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride CAS No. 93543-27-2](/img/structure/B14004404.png)
2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bis(2-chloropropyl)amino group attached to a phenol ring with a tert-butyl substituent. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride typically involves the reaction of 2-chloropropylamine with a suitable phenolic compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloropropyl groups can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-bis(2-chloropropyl)amine: A related compound with similar structural features but different functional groups.
Bis(2-chloroethyl)amine: Another similar compound with different substituents on the phenol ring.
Uniqueness
2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
93543-27-2 |
|---|---|
Fórmula molecular |
C17H28Cl3NO |
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
2-[[bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride |
InChI |
InChI=1S/C17H27Cl2NO.ClH/c1-12(18)9-20(10-13(2)19)11-14-8-15(17(3,4)5)6-7-16(14)21;/h6-8,12-13,21H,9-11H2,1-5H3;1H |
Clave InChI |
CVEMYMRIICDIDF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC1=C(C=CC(=C1)C(C)(C)C)O)CC(C)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B14004324.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)
![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)

![2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14004332.png)
![2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol](/img/structure/B14004341.png)

![(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
![(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B14004367.png)

![Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14004381.png)


![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
